

An In-depth Technical Guide to AFDye 430 Azide Labeling

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Compound of Interest

Compound Name: AFDye 430 Azide

Cat. No.: B13709572

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of **AFDye 430 Azide** for the fluorescent labeling of biomolecules. It is intended for researchers, scientists, and professionals in drug development who are looking to utilize click chemistry for bioconjugation.

Core Principle: Covalent Labeling via Click Chemistry

AFDye 430 Azide is a fluorescent probe that incorporates an azide moiety, enabling it to be covalently attached to biomolecules through a process known as "click chemistry". This bioorthogonal reaction is highly specific and efficient, occurring under mild conditions which makes it ideal for labeling sensitive biological samples. The core of this labeling strategy lies in the reaction between the azide group of the dye and an alkyne group that has been introduced into the target biomolecule.

There are two primary methods for achieving this conjugation:

- **Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This is the most common form of click chemistry. In the presence of a copper(I) catalyst, the azide on AFDye 430 reacts with a terminal alkyne on the target molecule to form a stable triazole linkage.^{[1][2][3]} The reaction is typically rapid and high-yielding.^{[4][5]}

- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This method, also known as copper-free click chemistry, is utilized when the presence of copper is a concern due to its potential toxicity in living systems.[6][7] In SPAAC, the azide of AFDye 430 reacts with a strained cyclooctyne, such as DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne), that has been incorporated into the biomolecule.[1][8] The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst.[7]

Properties of AFDye 430 Azide

AFDye 430 is a bright, photostable, green-fluorescent dye.[2][3] It is structurally identical to Alexa Fluor® 430 and spectrally similar to other dyes like CF®430.[3][9][10] The dye is water-soluble and its fluorescence is not sensitive to pH changes in the range of 4 to 10.[2][11]

Property	Value	Reference
Excitation Maximum	425 - 432 nm	[1][2][3][8]
Emission Maximum	537 - 542 nm	[1][8][10]
Molecular Weight	585.6 g/mol	[10]
Extinction Coefficient	15,000 cm ⁻¹ M ⁻¹	[10]
Solubility	Water, DMSO, DMF	[10]

Experimental Protocols

The following are generalized protocols for labeling biomolecules with **AFDye 430 Azide** using both CuAAC and SPAAC. It is important to note that optimal conditions may vary depending on the specific biomolecule and experimental setup.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol outlines the general steps for labeling an alkyne-modified protein with **AFDye 430 Azide**.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
- **AFDye 430 Azide**
- Copper(II) sulfate (CuSO_4)
- Reducing agent (e.g., sodium ascorbate)
- Copper chelating ligand (e.g., THPTA or TBTA)
- Desalting column or dialysis equipment for purification

Procedure:

- Prepare Stock Solutions:
 - Dissolve the alkyne-modified protein in the desired reaction buffer.
 - Prepare a stock solution of **AFDye 430 Azide** in DMSO or DMF.
 - Prepare a stock solution of CuSO_4 in water.
 - Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
 - Prepare a stock solution of the copper ligand in a suitable solvent (e.g., DMSO/*t*-BuOH).
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-modified protein solution.
 - Add the **AFDye 430 Azide** stock solution to achieve the desired molar excess.
 - Add the copper ligand stock solution.
 - Add the CuSO_4 stock solution.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[\[12\]](#)
- Incubation:

- Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction can be accelerated by gentle heating to 37-45°C.[13]
- Purification:
 - Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Labeling

This protocol provides a general workflow for labeling live cells that have been metabolically engineered to express a strained cyclooctyne on their surface.

Materials:

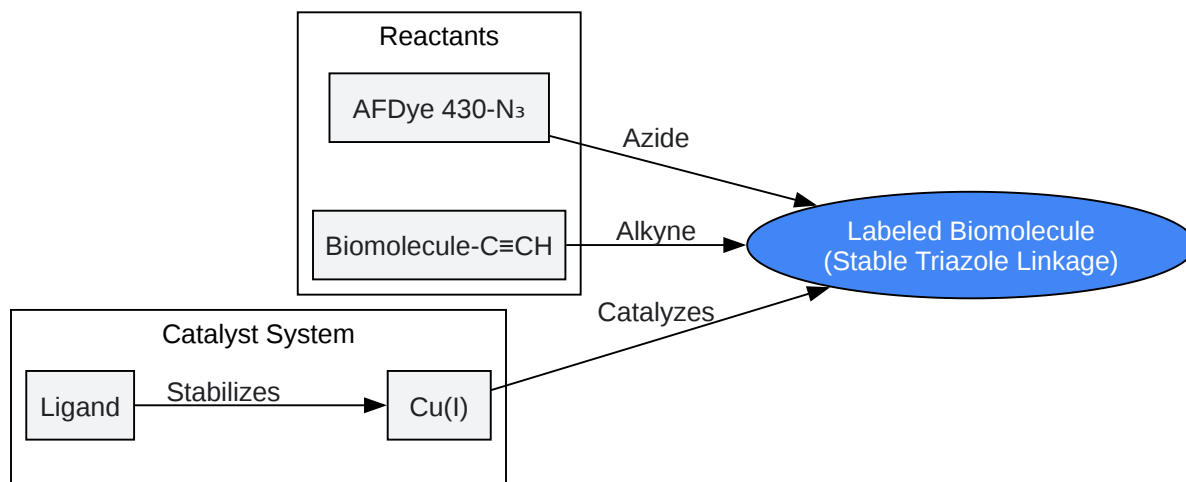
- Live cells with surface-expressed strained cyclooctynes (e.g., DBCO)
- **AFDye 430 Azide**
- Cell culture medium
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Preparation:
 - Harvest the cells and wash them with PBS or serum-free medium to remove any interfering substances.
 - Resuspend the cells in a suitable buffer for labeling.
- Labeling Reaction:
 - Prepare a stock solution of **AFDye 430 Azide** in a biocompatible solvent like DMSO.

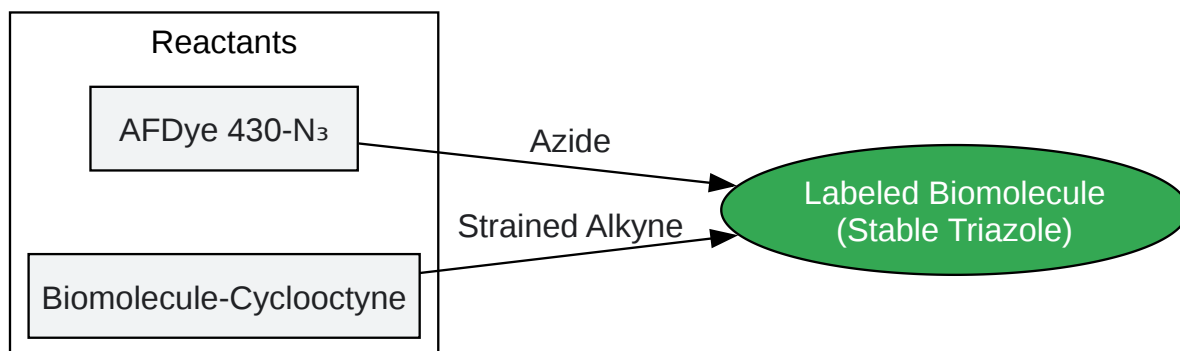
- Add the **AFDye 430 Azide** stock solution to the cell suspension to the desired final concentration.
- Incubation:
 - Incubate the cells with the dye at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.
- Washing:
 - After incubation, wash the cells several times with PBS to remove any unbound dye.
- Analysis:
 - The labeled cells can now be analyzed by methods such as flow cytometry or fluorescence microscopy.

Visualizations



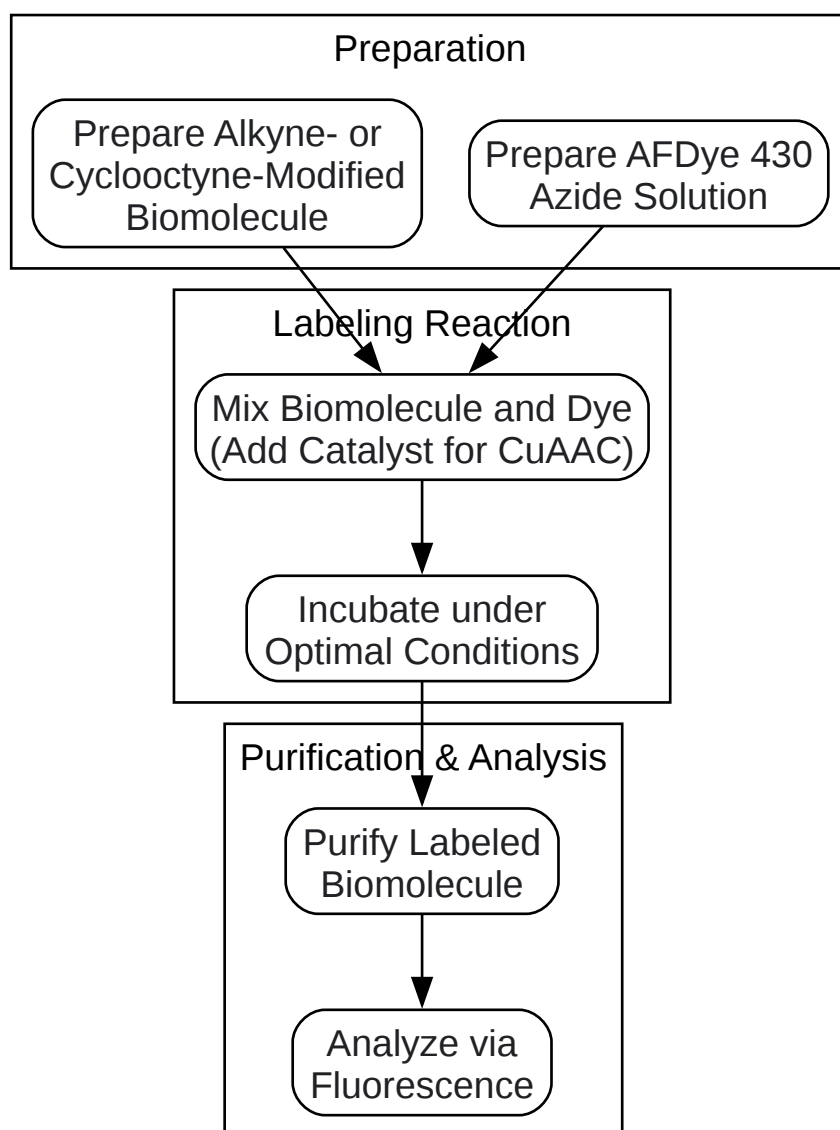
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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.



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Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.



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Caption: General Experimental Workflow for **AFDye 430 Azide** Labeling.

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